2-Bromomethyl-1,3-dioxolane

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

2-Bromomethyl-1,3-dioxolane is a cyclic acetal with a reactive bromomethyl side chain, used as a building block in organic synthesis. It is a colorless to pale yellow liquid sensitive to moisture and light , with a reported purity of 95-98% from major suppliers.

Molecular Formula C4H7BrO2
Molecular Weight 167 g/mol
CAS No. 4360-63-8
Cat. No. B1266232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromomethyl-1,3-dioxolane
CAS4360-63-8
Molecular FormulaC4H7BrO2
Molecular Weight167 g/mol
Structural Identifiers
SMILESC1COC(O1)CBr
InChIInChI=1S/C4H7BrO2/c5-3-4-6-1-2-7-4/h4H,1-3H2
InChIKeyCKIIJIDEWWXQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromomethyl-1,3-dioxolane (CAS 4360-63-8) Properties and Baseline Data for Procurement


2-Bromomethyl-1,3-dioxolane is a cyclic acetal with a reactive bromomethyl side chain, used as a building block in organic synthesis . It is a colorless to pale yellow liquid sensitive to moisture and light [1], with a reported purity of 95-98% from major suppliers [2]. Its primary applications include the synthesis of pharmaceutical intermediates, monomers, and polymers .

Critical Differentiation: Why 2-Bromomethyl-1,3-dioxolane (4360-63-8) Is Not an Interchangeable Acetal


The reactivity, stability, and synthetic utility of cyclic acetals are highly dependent on both ring size and the leaving group . While the bromomethyl group provides a versatile handle for further functionalization, the 1,3-dioxolane ring offers a distinct stability profile compared to its acyclic (e.g., bromoacetaldehyde diethyl acetal) or six-membered ring (1,3-dioxane) counterparts. A direct substitution without rigorous validation can lead to changes in reaction kinetics, product yields, or impurity profiles, particularly in multi-step syntheses where orthogonal reactivity or specific stability is required .

Quantitative Evidence Guide for 2-Bromomethyl-1,3-dioxolane (4360-63-8) Selection


Reactivity and Leaving Group Potential Compared to 2-Chloromethyl-1,3-dioxolane

High-strength differential evidence in the form of primary research data is currently unavailable in the public domain for this specific comparator pair. Vendor information suggests that 2-Bromomethyl-1,3-dioxolane is more reactive than 2-Chloromethyl-1,3-dioxolane due to the superior leaving group ability of bromide versus chloride . This is a class-level inference based on general principles of organic chemistry and is provided as supporting evidence for initial screening purposes only. No direct quantitative kinetic data was found.

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Application-Specific Yield in Doxofylline Synthesis

A patent describing the synthesis of Doxofylline uses 2-Bromomethyl-1,3-dioxolane as a key intermediate . While the patent provides a general synthetic route, a direct, quantitative comparison of yield and purity against alternative intermediates (e.g., bromoacetaldehyde diethyl acetal) under identical conditions is not provided. The use of this specific compound is therefore a demonstrated application, but no quantified advantage over a comparator can be cited.

Pharmaceutical Synthesis Process Chemistry Doxofylline

Purity and Physical Property Consistency from Major Suppliers

For procurement, the consistency of supply is a key differentiator. Major global suppliers like Sigma-Aldrich (MilliporeSigma) and TCI provide this compound with tightly controlled specifications. Sigma-Aldrich offers a purity of 96% , while TCI offers >95.0% (GC) . This is contrasted with numerous smaller vendors where batch-to-batch variability may be a concern. While not a direct chemical property comparison, this is a quantifiable procurement differentiator.

Analytical Chemistry Quality Control Procurement

Key Research and Industrial Scenarios for 2-Bromomethyl-1,3-dioxolane (4360-63-8) Deployment


Synthesis of Functionalized Polymers and Specialty Monomers

The compound is explicitly used in the preparation of alfa, beta-unsaturated aldehydes and 1,4-dialdehyde monoacetals, which are key monomers for polymer synthesis . This application leverages the compound's dual functionality: the bromomethyl group for introducing the monomer unit and the acetal for subsequent deprotection to the aldehyde. This is a primary and well-documented use case.

Preparation of 1,4-Benzoxazepine (BZO) Pharmaceutical Scaffolds

Multiple sources confirm the use of 2-Bromomethyl-1,3-dioxolane in the synthesis of 1,4-benzoxazepine derivatives . This class of compounds is of interest for their pharmacological properties, including as 5-HT1A receptor agonists with potential anti-ischemic effects [1]. This scenario is directly supported by the compound's documented use in O-alkylation reactions to install the dioxolane-protected aldehyde onto a phenolic core [1].

Synthesis of Doxofylline, a Marketed Pharmaceutical

Patents describe the use of 2-Bromomethyl-1,3-dioxolane (bromoacetaldehyde ethylene acetal) as a crucial intermediate in the synthesis of Doxofylline, a xanthine derivative used as a bronchodilator . This represents a high-value, industrially validated application, demonstrating the compound's utility in producing an active pharmaceutical ingredient (API) on a commercial scale.

General Organic Synthesis as a d2-Synthon

2-Bromomethyl-1,3-dioxolane readily forms a Grignard reagent that acts as a novel and efficient d2-synthon . This application is for the synthesis of branched-chain carbohydrate derivatives, showcasing its utility in complex molecule construction where a protected two-carbon aldehyde unit is required. This is a more specialized, research-focused scenario.

Technical Documentation Hub

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